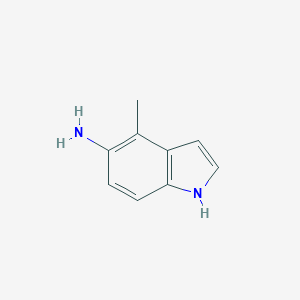

4-methyl-1H-indol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

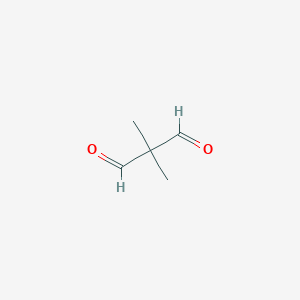

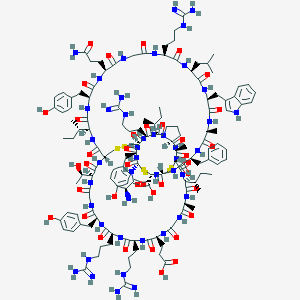

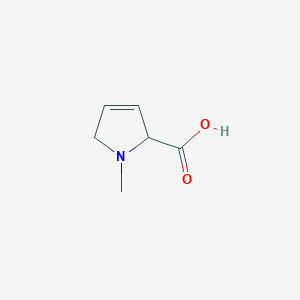

4-methyl-1H-indol-5-amine is a compound with the molecular formula C9H10N2 . It is a derivative of indole, a heterocyclic compound that is widely studied due to its diverse pharmacological activities .

Molecular Structure Analysis

The molecular structure of 4-methyl-1H-indol-5-amine consists of a benzene ring fused to a pyrrole ring, which is a characteristic feature of indole compounds . The molecular weight of this compound is 131.1745 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Indole Alkaloids Indole alkaloids, such as lysergic acid and vincristine, have significantly influenced organic synthesis, inspiring chemists to develop new methods for indole synthesis. The compound "4-methyl-1H-indol-5-amine" is an indole derivative, and understanding the broader scope of indole synthesis offers insights into its potential applications in creating diverse chemical structures. This synthesis involves various strategies, highlighting the compound's versatility in chemical transformations (Taber & Tirunahari, 2011).

Biomedical Applications The interaction of compounds like "4-methyl-1H-indol-5-amine" with primary amino groups, including the indole ring of tryptophan, can form various chromophores. This reactivity is crucial in biomedical applications, such as the analysis of amino acids, peptides, and proteins across multiple scientific disciplines. The versatility of indole derivatives in forming chromophores underscores their importance in agricultural, biochemical, clinical, and nutritional sciences (Friedman, 2004).

Environmental and Material Science Amine-functionalized metal–organic frameworks (MOFs) with structures derived from indole derivatives have shown potential for CO2 capture, highlighting the environmental applications of such compounds. The strong interaction between CO2 and basic amino functionalities offers innovative solutions for addressing climate change. Furthermore, these compounds' role in catalysis opens avenues for their use in material science, demonstrating their multifaceted applications beyond biological systems (Lin, Kong, & Chen, 2016).

Food Safety and Quality In the food industry, compounds like "4-methyl-1H-indol-5-amine" are relevant in studying biogenic amines, which are critical for assessing food safety and quality. The formation and role of biogenic amines in fish, for example, are essential in determining the freshness or spoilage of food products, highlighting the importance of indole derivatives in food science and technology (Bulushi et al., 2009).

Zukünftige Richtungen

Indole derivatives, including 4-methyl-1H-indol-5-amine, continue to attract attention due to their diverse biological activities and potential therapeutic applications . Future research may focus on further exploring the biological activities of these compounds, developing new synthesis methods, and investigating their potential as therapeutic agents .

Wirkmechanismus

Target of Action

4-Methyl-1H-indol-5-amine, like other indole derivatives, is known to interact with various targets in the body. Indole derivatives have been found to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives in general are known to interact with their targets, leading to various biological effects . These interactions can result in changes at the molecular and cellular levels, influencing various biological processes.

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They play a role in various biochemical pathways, affecting liver metabolism and the immune response . .

Result of Action

Indole derivatives in general have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-methyl-1H-indol-5-amine. For instance, the gut microbiota plays a role in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . .

Eigenschaften

IUPAC Name |

4-methyl-1H-indol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-7-4-5-11-9(7)3-2-8(6)10/h2-5,11H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUMZCODEQVYRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=CN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572740 |

Source

|

| Record name | 4-Methyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

196205-06-8 |

Source

|

| Record name | 4-Methyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B169778.png)

![2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B169788.png)

![4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B169815.png)